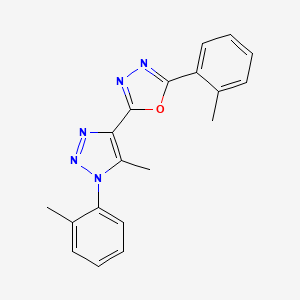![molecular formula C12H11N5 B2532946 2-Methyl-6-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amin CAS No. 685108-16-1](/img/structure/B2532946.png)
2-Methyl-6-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Wissenschaftliche Forschungsanwendungen
2-Methyl-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine has been studied for various scientific research applications:
Wirkmechanismus
Target of Action
The primary targets of 2-Methyl-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine are receptor tyrosine kinases (RTKs) such as TrkA and ALK2 . These proteins play a crucial role in the regulation of cell growth, differentiation, and metabolism.
Mode of Action
2-Methyl-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine: interacts with its targets by binding to the ATP-binding sites of these proteins . This interaction inhibits the enzymatic activity of the RTKs, leading to a decrease in cell proliferation .
Biochemical Pathways
The inhibition of RTKs by 2-Methyl-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine affects various biochemical pathways. These pathways are involved in cell growth and differentiation. The downstream effects of this inhibition can lead to a reduction in tumor growth and progression .
Pharmacokinetics
The pharmacokinetics of 2-Methyl-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine Its structure suggests that it may have good solubility and bioavailability .
Result of Action
The molecular and cellular effects of 2-Methyl-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine ’s action include the inhibition of cell proliferation and the induction of cell death . These effects are primarily due to the compound’s inhibitory action on RTKs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methyl-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine . For instance, the compound’s optical properties can be tuned by modifying the electron-donating groups at position 7 on the fused ring . This suggests that the compound’s action may be influenced by the chemical environment in which it is present .
Biochemische Analyse
Biochemical Properties
2-Methyl-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine has been identified as a strategic compound for optical applications . It has been found to interact with various enzymes and proteins, playing a crucial role in biochemical reactions . The nature of these interactions is largely dependent on the presence of electron-donating groups at position 7 on the fused ring .
Cellular Effects
The effects of 2-Methyl-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine on cells are diverse and significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been found to show superior cytotoxic activities against certain cancer cell lines .
Molecular Mechanism
The molecular mechanism of action of 2-Methyl-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, with the presence of electron-donating groups at position 7 on the fused ring favoring large absorption/emission intensities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of appropriate precursors followed by cyclization. One common method includes the reaction of 2-aminopyridine with 3-methyl-1-phenyl-1H-pyrazol-5-amine under specific conditions to form the desired compound . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper salts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated pyrazolo[1,5-a]pyrimidines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar structural features but different biological activities.
Pyrazoloquinolines: Compounds with a fused quinoline ring, known for their pharmacological properties.
Uniqueness
2-Methyl-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct photophysical properties and biological activities. Its ability to act as a fluorescent probe and its potential therapeutic applications make it a valuable compound in both research and industry .
Eigenschaften
IUPAC Name |
2-methyl-6-pyridin-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c1-8-6-11-15-7-9(12(13)17(11)16-8)10-4-2-3-5-14-10/h2-7H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDBSLWHYKWASG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=CC(=C2N)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 4-amino-2-[4-(4-chlorophenyl)piperazino]-1,3-thiazole-5-carboxylate](/img/structure/B2532863.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2532865.png)
![1-[2-(1-ethyl-1H-pyrazol-4-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2532866.png)

![N-(3-chloro-4-methylphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2532869.png)


![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-fluoropyridine-4-carboxamide dihydrochloride](/img/structure/B2532875.png)
![3-Ethylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B2532877.png)

![2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate](/img/structure/B2532883.png)

![1-(Prop-2-yn-1-yl)-4-[2-(trifluoromethoxy)benzenesulfonyl]piperazine](/img/structure/B2532885.png)

